N-(2,4-Dichlorophenyl)maleamic acid
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Overview
Description
N-(2,4-Dichlorophenyl)maleamic acid: is a chemical compound with the molecular formula C₁₀H₇Cl₂NO₃ and a molecular weight of 260.07 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a maleamic acid moiety, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2,4-Dichlorophenyl)maleamic acid typically involves the reaction of 2,4-dichloroaniline with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4-Dichloroaniline+Maleic anhydride→N-(2,4-Dichlorophenyl)maleamic acid
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as:
Mixing: the reactants in a solvent.
Heating: the mixture to a specific temperature.
Maintaining: the reaction conditions for a set period.
Purifying: the product through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
N-(2,4-Dichlorophenyl)maleamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(2,4-Dichlorophenyl)maleamic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and disease treatment, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)maleamic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-Phenylmaleamic acid
- N-(2-Chlorophenyl)maleamic acid
- N-(4-Chlorophenyl)maleamic acid
Comparison:
N-(2,4-Dichlorophenyl)maleamic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
(Z)-4-(2,4-dichloroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-5H,(H,13,14)(H,15,16)/b4-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWKZRKAECLVSE-ARJAWSKDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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